

An In-depth Technical Guide to 1,1'-Azobis(cyclohexanecarbonitrile)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,1'-Azobis(cyclohexanecarbonitrile)
Cat. No.:	B1581900

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **1,1'-Azobis(cyclohexanecarbonitrile)**, a key reagent in polymer chemistry and organic synthesis.

Chemical Identity and Structure

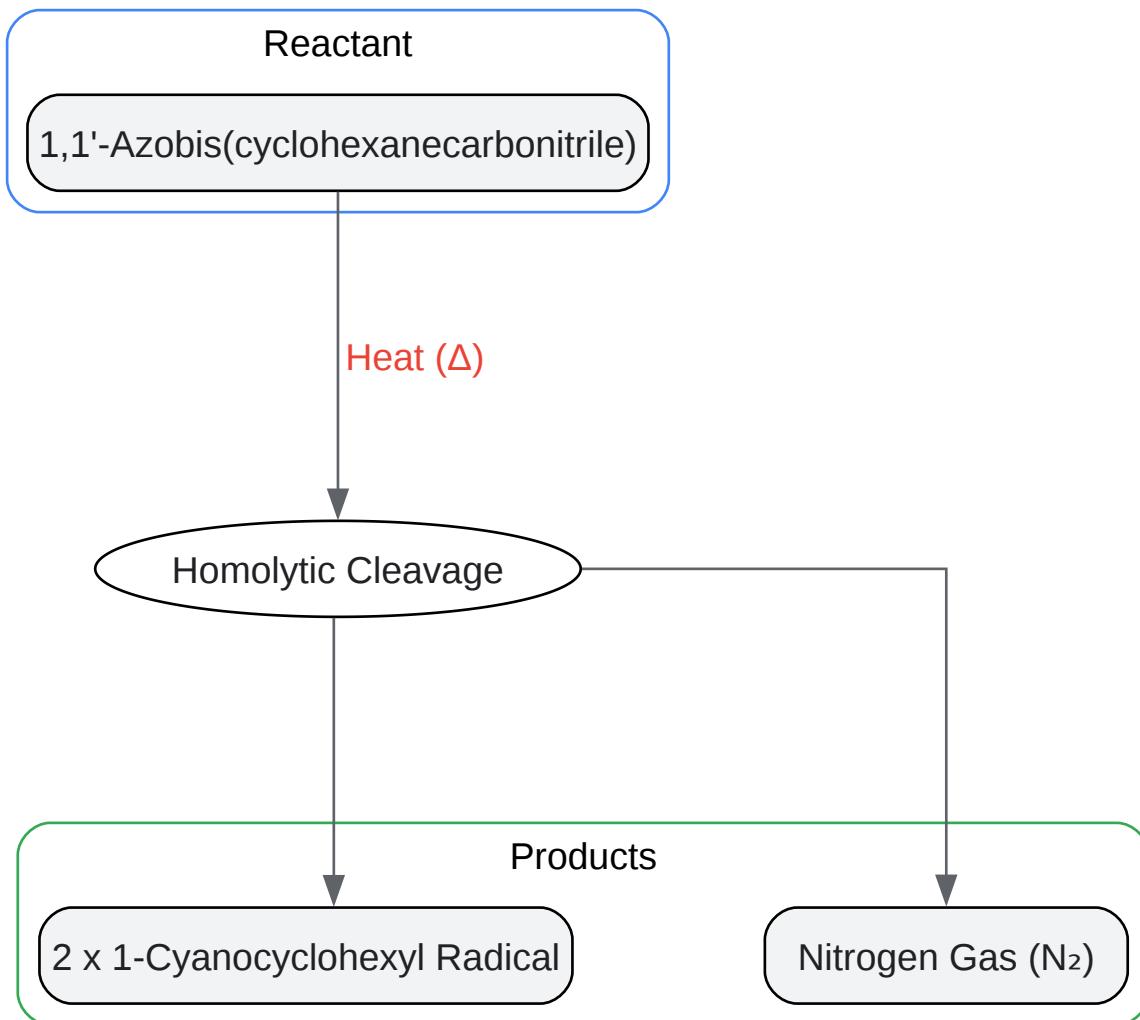
1,1'-Azobis(cyclohexanecarbonitrile), commonly abbreviated as ACHN, is a white crystalline solid.^[1] It is widely utilized as a free-radical initiator in polymerization reactions and other organic syntheses.^{[1][2]} Its structure consists of two cyclohexanecarbonitrile units linked by an azo group (-N=N-).

Identifier	Value
IUPAC Name	1-[(1-cyanocyclohexyl)diazenyl]cyclohexane-1-carbonitrile[3]
CAS Number	2094-98-6[2][3][4]
Molecular Formula	C ₁₄ H ₂₀ N ₄ [2][3]
SMILES	C1CCC(CC1)(C#N)N=NC2(CCCCCC2)C#N[3]
InChI Key	KYIKRXIYLAGAKQ-UHFFFAOYSA-N[3]
Synonyms	ACHN, 1,1'-Azobis(cyanocyclohexane), VAZO™ catalyst 88[1][2][4]

Physicochemical and Safety Data

ACHN is notable for its thermal lability, which allows for the controlled generation of radicals at specific temperatures. It is soluble in aromatic solvents but insoluble in water.[1]

Property	Value
Molecular Weight	244.34 g/mol [2][3]
Appearance	White to light-colored solid substance[3]
Melting Point	114-118 °C (decomposes)[1][4][5]
Decomposition Temperature	Decomposes near 80 °C[1]
10-hour Half-life in Toluene	88 °C[1][6]
Solubility	Insoluble in water; Soluble in aromatic solvents[1]


Safety Information:

1,1'-Azobis(cyclohexanecarbonitrile) is a flammable solid and can be irritating to the skin, eyes, and respiratory system.[3][7] It is a self-reactive substance, and its decomposition can be triggered by heat, friction, or impact.[3] Dust from this compound may form an explosive

mixture in the air.^[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical.^[5]

Mechanism of Action: Radical Generation

The primary function of **1,1'-Azobis(cyclohexanecarbonitrile)** is to serve as a thermal source of free radicals. Upon heating, the central azo bond undergoes homolytic cleavage, releasing a molecule of nitrogen gas and two identical 1-cyanocyclohexyl radicals. These radicals can then initiate chemical reactions, most notably polymerization.

[Click to download full resolution via product page](#)

Thermal decomposition of **1,1'-Azobis(cyclohexanecarbonitrile)**.

Experimental Protocols

Synthesis of 1,1'-Azobis(cyclohexanecarbonitrile)

This protocol is adapted from a procedure published in *Organic Syntheses*.^[3]

Materials:

- 1,2-di-1-(1-cyano)cyclohexylhydrazine
- 90% Ethanol
- Concentrated Hydrochloric Acid
- Bromine
- Ice

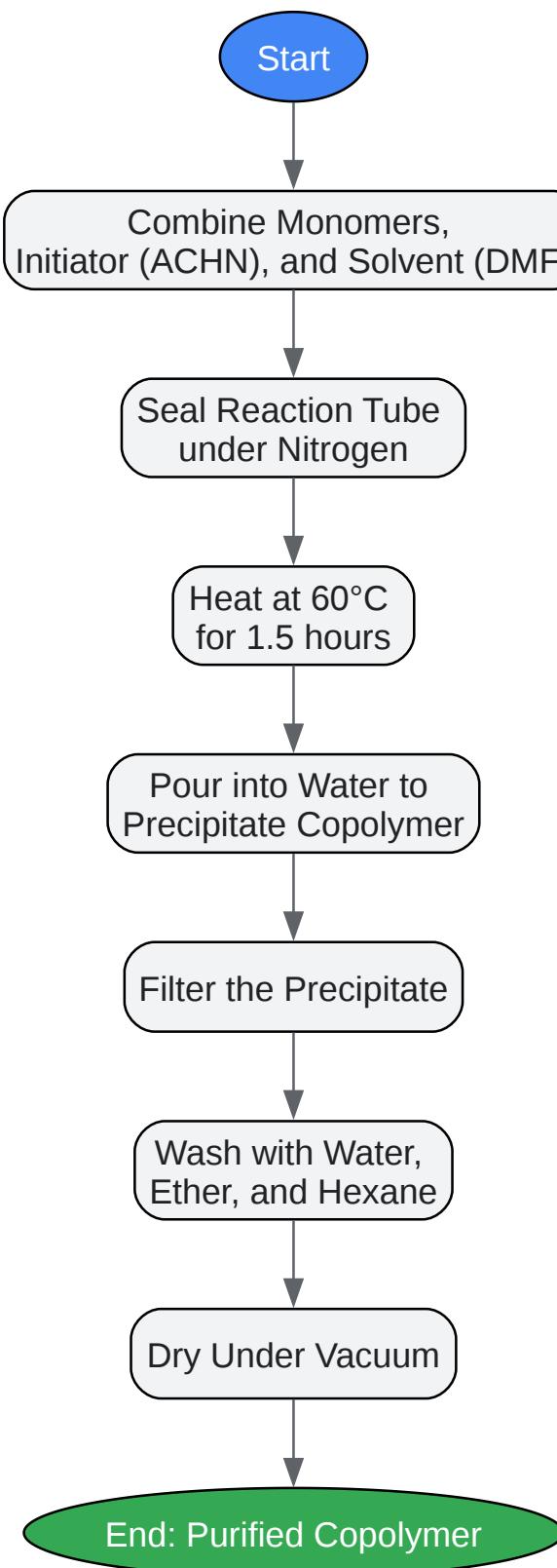
Procedure:

- In a 600-mL beaker equipped with a stirrer, thermometer, and dropping funnel, suspend 24.6 g (0.1 mole) of finely powdered 1,2-di-1-(1-cyano)cyclohexylhydrazine in 130 mL of 90% ethanol.
- Slowly add 45 mL of concentrated hydrochloric acid to the mixture while cooling.
- Place the beaker in an ice bath and cool the suspension to 10°C.
- Add bromine at a rate that maintains the temperature below 15°C. The endpoint is reached when a permanent orange-yellow color persists, requiring approximately 16-17 g (about 0.1 mole) of bromine.
- Pour the reaction mixture into 80 mL of ice water. After 15 minutes, filter the suspension using a Büchner funnel, wash the solid with 250 mL of water, and press it dry.
- Transfer the crude solid to a 500-mL Erlenmeyer flask and add 120 mL of boiling 95% ethanol. Dissolve the product as rapidly as possible while heating on a steam bath.
- Filter the hot solution through a fluted filter in a heated funnel.

- Place the filtrate in a refrigerator to crystallize overnight.
- Collect the solid product on a Büchner funnel and dry it in a vacuum desiccator over calcium chloride. The expected yield is 20.5–22.0 g (84–90%).

Free Radical Copolymerization of Methacrylonitrile and Vinyl Butyrate

This protocol demonstrates the use of **1,1'-Azobis(cyclohexanecarbonitrile)** as a radical initiator in a copolymerization reaction.[\[2\]](#)


Materials:

- Methacrylonitrile (MAN), purified
- Vinyl Butyrate (VB), purified
- **1,1'-Azobis(cyclohexanecarbonitrile)** (recrystallized from methanol)
- Dimethylformamide (DMF), dried and purified

Procedure:

- Prepare solutions with the desired quantities of dry monomers (MAN and VB), solvent (DMF), and initiator (**1,1'-Azobis(cyclohexanecarbonitrile)**). The initiator concentration is typically around 2.5 g/dm³ of the solvent, and the total monomer concentration is maintained at 1.5 M while varying the feed ratio of the monomers.
- Transfer the mixture to a glass tube.
- Seal the tube under a nitrogen atmosphere.
- Submerge the sealed tube in a thermostat-controlled bath at 60 ± 1 °C.
- Allow the polymerization to proceed for approximately 1.5 hours to achieve less than 10% conversion.
- To isolate the copolymer, pour the polymerization mixture into a large volume of water.

- Filter the resulting precipitate.
- Wash the filtered copolymer thoroughly with water, followed by ether and hexane.
- Dry the final product under a vacuum.

[Click to download full resolution via product page](#)

Workflow for copolymerization using ACHN.

Applications

The primary application of **1,1'-Azobis(cyclohexanecarbonitrile)** is as a thermal initiator for free-radical polymerization.^[8] It is employed in the synthesis of a wide range of polymers and copolymers, including those used in coatings, adhesives, and plastics.^[8] Its predictable decomposition rate makes it a valuable tool for controlling polymerization kinetics. It is also used in materials science for the development of advanced materials like thermosetting resins.^[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. rsc.org [rsc.org]
- 8. 1,1'-偶氮双(环己烷甲腈) 98% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,1'-Azobis(cyclohexanecarbonitrile)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581900#1-1-azobis-cyclohexanecarbonitrile-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com